(4-(tert-butyl)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(4-(tert-butyl)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H26FN7O and its molecular weight is 459.529. The purity is usually 95%.
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Scientific Research Applications
Antagonist Activity in Serotonin and Alpha Receptors
A study has synthesized compounds like (4-(tert-butyl)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, finding that some derivatives show potent 5-HT2 (serotonin) antagonist activity without alpha 1 antagonist activity. This indicates potential applications in serotonin-related biological processes (Watanabe et al., 1992).
Antibacterial Applications
Research has shown that certain derivatives, synthesized from similar compounds, display significant antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. This suggests a potential application in combating bacterial infections (Nagaraj et al., 2018).
Structural and Chemical Characterization
A study focused on the synthesis and characterization of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. It provided detailed insights into the molecular structure and potential chemical properties, which are crucial for understanding its applications in scientific research (Sanjeevarayappa et al., 2015).
Antagonist for P2X7 Receptors
Compounds related to this compound have been identified as antagonists for P2X7 receptors. This has implications in areas like the treatment of mood disorders, highlighting its potential in neuropsychiatric research (Chrovian et al., 2018).
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O/c1-25(2,3)18-9-7-17(8-10-18)24(34)32-13-11-31(12-14-32)22-21-23(28-16-27-22)33(30-29-21)20-6-4-5-19(26)15-20/h4-10,15-16H,11-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBDOPGHFKMWBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.